molecular formula C13H12F4N2OS B1668144 (5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One CAS No. 870710-02-4

(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One

Cat. No. B1668144
M. Wt: 320.31 g/mol
InChI Key: KNHNFKZUNFPPQE-MADCSZMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BVT-116429 is a 11β-HSD1 inhibitor.

Scientific Research Applications

Synthesis and Fluorescence Properties

  • A study by Wu et al. (2006) describes the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, highlighting a novel fluorescent molecule that could be used as a fluorophore due to its binding sites and strong fluorescence intensity (Wu et al., 2006).

Antibacterial and Antifungal Activities

  • Li-ga's (2015) research on thiazole compounds containing an ether structure demonstrated significant fungicidal activities, especially against Gibberella saubinetii and Pellicularia sasakii (Li-ga, 2015).
  • The study by Liu et al. (2016) synthesized a compound with potential inhibition of cancer cell line proliferation (Liu et al., 2016).

Synthesis and Biological Activities of Derivatives

  • Başoğlu et al. (2013) reported on the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Noncovalent Interaction Studies

  • A study by El-Emam et al. (2020) focused on noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights from crystallographic and QTAIM analysis (El-Emam et al., 2020).

Synthesis of Diastereoselective Compounds

  • The research by Li et al. (2004) detailed the diastereoselective synthesis of a fluorophenyl-ethyl-dihydrofuran compound, focusing on maintaining the chiral integrity during synthesis (Li et al., 2004).

Molluscicidal and Anti-Diabetic Properties

  • El-bayouki and Basyouni (1988) synthesized new thiazolo[5,4-d]pyrimidines with potential as molluscicides for controlling schistosomiasis hosts (El-bayouki & Basyouni, 1988).
  • Abbasi et al. (2020) explored the anti-diabetic potential of novel bi-heterocycles via enzyme inhibition and cytotoxic behavior studies (Abbasi et al., 2020).

properties

CAS RN

870710-02-4

Product Name

(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One

Molecular Formula

C13H12F4N2OS

Molecular Weight

320.31 g/mol

IUPAC Name

(5S)-2-[(1S)-1-(2-fluorophenyl)ethyl]imino-5-methyl-5-(trifluoromethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12F4N2OS/c1-7(8-5-3-4-6-9(8)14)18-11-19-10(20)12(2,21-11)13(15,16)17/h3-7H,1-2H3,(H,18,19,20)/t7-,12-/m0/s1

InChI Key

KNHNFKZUNFPPQE-MADCSZMMSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)NC2=NC(=O)[C@@](S2)(C)C(F)(F)F

SMILES

CC(C1=CC=CC=C1F)N=C2NC(=O)C(S2)(C)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1F)NC2=NC(=O)C(S2)(C)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BVT-116429;  BVT 116429;  BVT116429; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One
Reactant of Route 2
Reactant of Route 2
(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One
Reactant of Route 3
Reactant of Route 3
(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One
Reactant of Route 4
Reactant of Route 4
(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One
Reactant of Route 5
Reactant of Route 5
(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One
Reactant of Route 6
(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One

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